molecular formula C17H11N3O2 B014115 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole CAS No. 219959-85-0

9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole

Cat. No.: B014115
CAS No.: 219959-85-0
M. Wt: 289.29 g/mol
InChI Key: XJFIJMUNORMRCD-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Pyrido[3,4-b]indole Scaffold in Academic Research

The pyrido[3,4-b]indole, or β-carboline, scaffold has a rich history in academic research, primarily due to its widespread occurrence in nature and its diverse range of biological activities. mdpi.comnih.gov These compounds are biosynthesized from L-tryptophan and are found in various plants, marine creatures, and even mammals. beilstein-journals.org Historically, research on β-carbolines has been heavily influenced by their pharmacological potential, with studies exploring their utility as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, and antiparasitic agents. mdpi.comnih.gov

The planar, tricyclic structure of the β-carboline nucleus allows it to intercalate into DNA, a mechanism that has been linked to its observed biological effects. mdpi.comnih.gov This property has been a key driver in the design and synthesis of new β-carboline derivatives for potential therapeutic applications. nih.gov Beyond their biological significance, the unique photophysical properties of β-carbolines have also been a subject of intense study. Many β-carboline derivatives exhibit fluorescence, making them valuable as probes and sensors in various chemical and biological systems. beilstein-journals.org The exploration of the pyrido[3,4-b]indole scaffold has led to the development of a vast library of compounds with tailored properties, contributing significantly to the fields of medicinal chemistry, chemical biology, and materials science. mdpi.comresearchgate.net

Rationale for Investigating 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole and its Analogues

The investigation into this compound and its analogues is driven by the desire to understand how substitutions at the N-9 position of the β-carboline core influence its electronic and photophysical properties. The introduction of a phenyl group at this position can significantly alter the molecule's conformation and electronic distribution. The specific placement of a nitro group (NO2) at the 4'-position of the phenyl ring is of particular interest due to its strong electron-withdrawing nature.

This targeted modification is hypothesized to induce significant changes in the molecule's absorption and emission spectra, potentially leading to the development of novel fluorescent probes or materials with unique optical properties. nih.gov Research in this area often involves the synthesis of a series of analogues with different substituents on the phenyl ring to establish structure-property relationships. For instance, comparing the photophysical data of the 4'-nitro derivative with analogues bearing electron-donating groups can provide valuable insights into the electronic transitions within the β-carboline system. The study of these compounds contributes to a more fundamental understanding of how to fine-tune the properties of the pyrido[3,4-b]indole scaffold for specific applications.

Table 1: Research Findings on Substituted Pyrido[3,4-b]indoles
Compound/Derivative Key Research Finding Reference
9-methyl-β-carbolinesAct as efficient photosensitizers, inducing DNA damage upon UVA excitation. rsc.org rsc.org
3-Formyl-9H-pyrido[3,4-b]indoleA versatile precursor for creating diverse molecular hybrids with notable fluorescence characteristics. beilstein-journals.org beilstein-journals.org
9-Styryl-1,2-dihydropyrrolo[3,4-β]indolizin-3-oneExhibits unique and controllable photophysical properties, with a significant bathochromic shift in emission maxima. nih.gov nih.gov
9H-pyrimido[4,5-b]indole derivativesIdentified as dual inhibitors of RET and TRK kinases, with potential applications in cancer therapy. nih.gov nih.gov
1-Aryl-β-carbolinesCan be synthesized efficiently in water via a one-pot, three-step cascade reaction. researchgate.net researchgate.net

Current Research Trajectories and Future Perspectives for Advanced β-Carboline Systems

Current research on advanced β-carboline systems is multifaceted, branching into several exciting directions. A significant area of focus remains in the development of novel therapeutic agents. nih.gov Researchers are designing and synthesizing β-carboline derivatives with enhanced potency and selectivity against various diseases, including cancer and neurodegenerative disorders. nih.govnih.gov This often involves the strategic functionalization of the β-carboline core to optimize interactions with specific biological targets. mdpi.comnih.gov

Another prominent research trajectory is the exploration of β-carbolines in materials science. Their inherent fluorescence and photophysical properties are being harnessed for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and photoactive materials. beilstein-journals.orgnih.gov The ability to tune the emission color and quantum yield through chemical modification makes β-carbolines highly attractive for these applications.

Future perspectives for advanced β-carboline systems are promising. The development of more efficient and sustainable synthetic methodologies will enable the creation of increasingly complex and diverse β-carboline libraries. mdpi.comresearchgate.net The integration of computational modeling with experimental studies will likely accelerate the discovery of new β-carboline-based molecules with desired properties. Furthermore, the exploration of β-carboline-containing polymers and supramolecular assemblies could open up new avenues for the development of advanced functional materials with applications in electronics, photonics, and nanotechnology. The continuous investigation into the fundamental properties of compounds like this compound will be crucial in realizing the full potential of this versatile chemical scaffold.

Properties

IUPAC Name

9-(4-nitrophenyl)pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-20(22)13-7-5-12(6-8-13)19-16-4-2-1-3-14(16)15-9-10-18-11-17(15)19/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFIJMUNORMRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)[N+](=O)[O-])C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40412406
Record name 9-(4-Nitrophenyl)-9H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219959-85-0
Record name 9-(4-Nitrophenyl)-9H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 9 4 Nitrophenyl 9h Pyrido 3,4 B Indole and Derivatives

General Synthetic Routes to the 9H-Pyrido[3,4-b]indole Core

The construction of the foundational 9H-pyrido[3,4-b]indole skeleton is a critical first step in the synthesis of the target compound and its derivatives. Several classical and modern synthetic reactions are employed to achieve this, each with its own advantages and limitations.

Fischer Indolization and N-Arylation Approaches

The Fischer indole (B1671886) synthesis is a venerable method for forming the indole nucleus, a key component of the 9H-pyrido[3,4-b]indole system. researchgate.net This reaction typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. researchgate.net While powerful for creating the indole portion, subsequent steps are required to construct the fused pyridine (B92270) ring.

More direct approaches to the fully formed, N-aryl substituted core involve N-arylation reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of palladium- and copper-catalyzed cross-coupling reactions, respectively, that can be used to form the N-aryl bond. elsevierpure.comnih.gov These reactions involve coupling the NH of a pre-formed 9H-pyrido[3,4-b]indole (norharman) with an aryl halide, such as 1-chloro-4-nitrobenzene.

The Buchwald-Hartwig amination offers mild reaction conditions and broad substrate scope, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand. elsevierpure.com The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine (in this case, the pyridoindole), deprotonation, and reductive elimination to yield the N-arylated product.

The Ullmann condensation , a more traditional method, typically requires higher temperatures and a copper catalyst. nih.gov The reaction proceeds via the formation of a copper-amide intermediate, which then reacts with the aryl halide. While effective, the harsh conditions can sometimes limit its applicability with sensitive functional groups.

Pictet-Spengler Reaction and its Stereoselective Variants

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines, which can be subsequently aromatized to the 9H-pyrido[3,4-b]indole core. This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. organic-chemistry.orgwikipedia.org The versatility of this reaction allows for the introduction of substituents at the C-1 position of the β-carboline ring by varying the carbonyl component.

Stereoselective variants of the Pictet-Spengler reaction have been extensively developed to control the chirality at the newly formed stereocenter, which is crucial for the synthesis of many biologically active alkaloids. rsc.org These methods often employ chiral auxiliaries, catalysts, or starting materials derived from chiral amino acids like tryptophan.

Cascade Annulation Reactions for Functionalized Derivatives

Modern synthetic strategies often employ cascade or domino reactions to construct complex molecular architectures in a single operation, enhancing efficiency and reducing waste. Cascade annulation reactions have been developed for the synthesis of functionalized 9H-pyrido[3,4-b]indole derivatives. These reactions can involve a sequence of transformations, such as cycloadditions and rearrangements, to rapidly build the tricyclic system with desired functional groups. organic-chemistry.org

Specific Synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole as a Relay Compound in Derivatization Schemes

A specific and strategic synthesis of this compound has been reported, highlighting its role as a crucial intermediate, or "relay compound," for the preparation of further derivatives. scbt.com This multi-step approach ensures the correct placement of the nitrophenyl group on the indole nitrogen.

The synthesis commences with ethyl indole-2-carboxylate. The key steps are outlined below:

N-Arylation: The indole nitrogen is first functionalized with the 4-nitrophenyl group. This is a critical step to ensure the desired N-9 substitution in the final product.

Side-Chain Elongation: The ester group at the C-2 position is then elaborated to introduce the necessary carbon atoms for the formation of the pyridine ring.

Pyridine Ring Construction: The final step involves the cyclization and aromatization to form the pyridine ring, yielding this compound.

This strategic sequence is advantageous as it avoids potential side reactions and ensures the regioselectivity of the N-arylation. The resulting this compound serves as a stable precursor that can be readily converted into other valuable compounds.

Preparation of Functionalized this compound Analogues

The true utility of this compound as a relay compound is demonstrated in its conversion to functionalized analogues. The nitro group is a versatile functional handle that can be transformed into a variety of other groups, most notably an amino group.

The reduction of the nitro group to an amine is a common and efficient transformation, which can be achieved using various reducing agents. Standard conditions include catalytic hydrogenation using palladium on carbon (Pd/C) or using metals such as tin (Sn) or iron (Fe) in acidic media. mdpi.comaablocks.com This transformation yields 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole.

The resulting amino group opens up a plethora of possibilities for further derivatization. It can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups.

Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH).

These derivatization strategies allow for the synthesis of a diverse library of 9-(4'-substituted-phenyl)-9H-pyrido[3,4-b]indole analogues, which can be screened for various biological activities or material properties.

Starting MaterialReagent(s)ProductReaction Type
9H-Pyrido[3,4-b]indole1-Chloro-4-nitrobenzene, Pd catalyst, phosphine ligand, baseThis compoundBuchwald-Hartwig Amination
9H-Pyrido[3,4-b]indole1-Chloro-4-nitrobenzene, Cu catalyst, baseThis compoundUllmann Condensation
TryptamineAldehyde/Ketone, AcidTetrahydro-9H-pyrido[3,4-b]indolePictet-Spengler Reaction
This compoundH₂, Pd/C9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indoleCatalytic Hydrogenation (Nitro Reduction)
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indoleAcyl chloride9-(4'-Acetamidophenyl)-9H-pyrido[3,4-b]indoleAcylation

Structure Activity Relationship Sar Studies of 9 4 Nitrophenyl 9h Pyrido 3,4 B Indole Analogues

Positional and Substituent Effects on Biological Activity

The therapeutic efficacy of 9H-pyrido[3,4-b]indole derivatives is intricately linked to the nature and position of various substituents on its tricyclic framework. Researchers have systematically investigated these relationships to design more potent and selective compounds.

The C-1 position of the pyrido[3,4-b]indole core has been a major focus for modification, with the introduction of different aryl groups significantly impacting biological activity. Studies have shown that the nature of the aryl substituent at C-1 plays a crucial role in the anticancer properties of these compounds. For instance, the substitution of a phenyl ring at this position can drastically decrease activity against certain cancer cell lines. nih.gov In contrast, introducing a more hydrophobic 1-naphthyl group at C-1, particularly when combined with a methoxy (B1213986) group at the C-6 position, has been shown to yield the best antiproliferative activity. nih.govresearchgate.net This suggests that not only the hydrophobicity but also the specific shape and proper positioning of the substituent at C-1 are critical for enhancing anticancer effects. nih.gov

Furthermore, the introduction of an indol-3-yl group at the C-1 position results in a compound known as 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI). nih.govbohrium.com This compound has been identified as an activator of the aryl hydrocarbon receptor (AHR), a key regulator of cellular processes. nih.govbohrium.com The activation of AHR by IPI leads to the induction of enzymes like CYP1A, highlighting a distinct biological activity profile conferred by this specific C-1 substituent. nih.govbohrium.com

Detailed investigations into a series of 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives have further illuminated the importance of the C-1 substituent in antifilarial activity. nih.gov These studies have demonstrated that an aryl substituent at this position is a key feature for enhancing macrofilaricidal effects. nih.gov

The following table summarizes the impact of various C-1 substituents on the biological activity of 9H-pyrido[3,4-b]indole analogues:

C-1 SubstituentBiological ActivityReference
PhenylDecreased anticancer activity nih.gov
1-NaphthylEnhanced antiproliferative activity, especially with C-6 methoxy nih.govresearchgate.net
1H-indol-3-yl (IPI)Aryl hydrocarbon receptor (AHR) activator nih.govbohrium.com
Aryl (general)Enhanced antifilarial activity nih.gov

The C-3 position of the pyrido[3,4-b]indole nucleus offers another avenue for structural modification to modulate biological activity. The introduction of groups like carboxamides and carboxylates at this position has been a successful strategy in developing potent therapeutic agents.

For example, a series of piperazinyl-β-carboline-3-carboxamide derivatives were designed and synthesized, demonstrating significant anti-leishmanial activity. nih.gov Structure-activity relationship studies of these compounds revealed that specific substitutions on the phenyl ring of the piperazine (B1678402) moiety, such as para-methoxy and chloro groups, as well as an ortho-methyl group, favored activity against Leishmania infantum. nih.govaablocks.com For activity against Leishmania donovani, para-methoxy, para- and meta-chloro substitutions, and benzyl (B1604629) replacement were found to be beneficial. nih.gov

In the context of antifilarial agents, the presence of a carbomethoxy group at position 3, in conjunction with an aryl substituent at position 1, has been shown to effectively enhance activity. nih.gov Specifically, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate exhibited high adulticidal activity against Acanthoeilonema viteae. nih.gov

Furthermore, functionalization at the C-3 position has been explored through the Morita–Baylis–Hillman (MBH) reaction of 3-formyl-9H-pyrido[3,4-b]indoles. nih.govresearchgate.net This approach allows for the introduction of diverse functionalities, leading to the generation of unique molecular hybrids with potential biological importance. nih.gov

The table below outlines the effects of C-3 modifications on the biological activity of 9H-pyrido[3,4-b]indole derivatives:

C-3 ModificationBiological ActivityReference
Piperazinyl-β-carboline-3-carboxamidesAnti-leishmanial activity nih.govaablocks.com
Carbomethoxy (with C-1 aryl)Enhanced antifilarial activity nih.gov
MBH adducts from 3-formyl-β-carbolinesPotential for diverse biological activities nih.govresearchgate.net

Substitution at the nitrogen atoms of the pyrido[3,4-b]indole ring system, particularly at the N-9 and N-2 positions, has a profound impact on the biological properties of these compounds.

Studies on anticancer agents have revealed that an N-9 methyl group can be detrimental to activity. nih.govresearchgate.net Docking studies suggest that the N-9 hydrogen is involved in crucial hydrogen bonding interactions with target proteins, and methylation at this position disrupts these interactions. nih.govresearchgate.net

Conversely, in other contexts, N-9 substitution can be advantageous. For instance, in the Morita–Baylis–Hillman reaction of 3-formyl-1-aryl-9H-pyrido[3,4-b]indoles, an N-ethyl derivative showed greater reactivity compared to the unsubstituted N-9 analogue. nih.gov This highlights that the effect of N-9 substitution is context-dependent and can influence chemical reactivity as well as biological activity.

In the tetrahydro-β-carboline series, N-2 substitution is a key determinant of activity at NMDA receptors. A series of 2-substituted 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles were synthesized and evaluated as antagonists for the NR1A/2B subtype of NMDA receptors. nih.gov The nature of the substituent at the N-2 position was found to be critical for potent and subtype-selective inhibition. nih.gov

The following table summarizes the influence of N-substitution on the activity of 9H-pyrido[3,4-b]indole analogues:

N-SubstitutionEffectReference
N-9 MethylDisrupted binding interactions in anticancer agents nih.govresearchgate.net
N-9 EthylIncreased reactivity in MBH reaction nih.gov
N-2 Substitution (tetrahydro-β-carbolines)Critical for NMDA receptor antagonist activity nih.gov

Molecular Hybridization Approaches in SAR Investigations

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been effectively employed in the SAR investigations of 9H-pyrido[3,4-b]indole analogues to develop novel therapeutic agents.

A notable example is the design of piperazinyl-β-carboline-3-carboxamide derivatives as anti-leishmanial agents. nih.gov This approach integrated the β-carboline scaffold with a piperazine moiety, leading to compounds with potent activity against both Leishmania infantum and Leishmania donovani. nih.gov The SAR studies of these hybrids revealed that specific substitutions on the arylpiperazine portion were crucial for optimizing activity. nih.govaablocks.com

Another application of molecular hybridization involves the creation of indole (B1671886)/1,2,4-triazole hybrids. mdpi.com While not directly focused on 9-(4'-nitrophenyl)-9H-pyrido[3,4-b]indole, this work illustrates the principle of combining the indole nucleus (a key component of the pyrido[3,4-b]indole system) with another biologically active heterocycle to create potent tubulin polymerization inhibitors. mdpi.com

The development of new 9H-pyrido[3,4-b]indole derivatives with anti-leukotriene B4 action also highlights a hybridization approach, where the core structure is linked to various groups through different linkers. google.com

Correlation of Conformational and Electronic Properties with Observed Activities

The biological activity of 9H-pyrido[3,4-b]indole derivatives is not solely dependent on the presence of specific functional groups but is also intricately linked to their three-dimensional conformation and electronic properties.

Computational docking studies have provided valuable insights into these correlations. For instance, in a series of potent anticancer pyrido[3,4-b]indoles, the binding to the MDM2 protein was found to involve specific interactions. nih.gov These included a hydrogen bond between a C-6 methoxy group and Tyr106 of the protein, hydrophobic interactions with Val93, Leu54, and Ile99, and pi-pi stacking interactions with Tyr100 and His96. nih.gov The disruption of these interactions, for example by the introduction of an N-9 methyl group, led to a decrease in activity, underscoring the importance of the compound's conformation and electronic distribution for effective binding. nih.govresearchgate.net

The cyclization of certain side chains can also significantly impact activity by altering the molecule's conformation. For example, cyclized 1H-pyrido[3,4-b]indol-1-ones demonstrated greater antiproliferative activity compared to their uncyclized counterparts. nih.gov This suggests that the more rigid, cyclized structure is better tolerated and likely adopts a more favorable conformation for binding to its biological target. nih.gov

Furthermore, the distinct electronic properties of the 9H-pyrido[3,4-b]indole scaffold itself contribute to its ability to interact with biological systems, making it a valuable platform for creating compounds with improved efficacy and selectivity. chemimpex.com

Computational Chemistry and Theoretical Studies on 9 4 Nitrophenyl 9h Pyrido 3,4 B Indole Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

There is no published data from Density Functional Theory (DFT) calculations for the structural optimization and electronic properties of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole. Such studies would typically provide insights into the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles, as well as its electronic characteristics like the dipole moment and the distribution of electron density.

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis

Specific Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses for this compound have not been reported. FMO analysis is crucial for understanding a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). NBO analysis would offer a detailed picture of the bonding interactions, charge distribution, and intramolecular delocalization of electrons within the molecule.

Prediction of Chemical Reactivity and Stability via Quantum Chemical Descriptors

There are no available studies that predict the chemical reactivity and stability of this compound using quantum chemical descriptors. These descriptors, such as chemical hardness, softness, electronegativity, and chemical potential, are derived from electronic structure calculations and provide a quantitative measure of a molecule's kinetic stability and reactivity patterns.

Molecular Dynamics Simulations and Docking for Ligand-Target Interactions

Information regarding molecular dynamics (MD) simulations or molecular docking studies specifically involving this compound is not present in the available literature. MD simulations would be instrumental in exploring the conformational landscape and dynamic behavior of the molecule, while molecular docking is a key computational technique to predict its binding affinity and interaction patterns with potential biological targets.

Advanced Analytical and Spectroscopic Techniques in Chemical Research of 9 4 Nitrophenyl 9h Pyrido 3,4 B Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom, allowing for precise structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the tricyclic pyrido[3,4-b]indole core and the pendant 4-nitrophenyl ring. The aromatic region of the spectrum (typically δ 7.0-9.0 ppm) would be particularly complex.

Nitrophenyl Protons: The protons on the 4-nitrophenyl group are expected to appear as two distinct doublets due to their ortho and meta positions relative to the electron-withdrawing nitro group. The protons ortho to the nitro group (H-3' and H-5') would be shifted downfield compared to the protons meta to it (H-2' and H-6'), appearing as a characteristic AA'BB' system.

Pyridoindole Protons: The protons on the β-carboline skeleton would also resonate in the aromatic region. For instance, the protons H-1 and H-3 of the pyridine (B92270) ring and the four protons on the benzene ring (H-5, H-6, H-7, H-8) would each produce unique signals based on their coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The presence of the nitro group would cause a significant downfield shift for the carbon atom it is attached to (C-4'). Similarly, the carbons of the heterocyclic rings can be assigned based on established data for β-carboline structures.

The precise chemical shifts and coupling constants allow for the complete and unequivocal assignment of the molecule's constitution. While experimentally determined data for this specific molecule is not widely published, a predicted assignment based on analogous structures is presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1~8.5d~5.0
H-3~8.0d~5.0
H-5~8.2d~8.0
H-8~7.8d~8.0
H-6, H-7~7.3-7.6m-
H-2', H-6'~7.9d~8.8
H-3', H-5'~8.4d~8.8

Mass Spectrometry (MS) for Compound Characterization and Metabolite Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₁N₃O₂), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement (calculated exact mass: 289.0851 g/mol ) lgcstandards.com.

Fragmentation Analysis: Electron ionization (EI) or tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. The fragmentation of this compound would likely involve several key pathways:

Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da) followed by CO.

Cleavage of the C-N Bond: The bond between the phenyl ring and the indole (B1671886) nitrogen (C-N) could cleave, leading to fragments corresponding to the nitrophenyl cation and the pyrido[3,4-b]indole radical, or vice versa.

Fragmentation of the β-Carboline Core: The tricyclic system can undergo characteristic cleavages, such as retro-Diels-Alder reactions in the pyridine ring or loss of small molecules like HCN, which is a known fragmentation pathway for indole derivatives scirp.org.

Table 2: Predicted Mass Spectrometry Fragments for this compound.
m/zProposed Fragment IdentityProposed Neutral Loss
289[M]⁺ (Molecular Ion)-
243[M - NO₂]⁺NO₂
215[M - NO₂ - CO]⁺NO₂, CO
167[C₁₁H₇N₂]⁺ (Pyrido[3,4-b]indole fragment)C₆H₄NO₂
122[C₆H₄NO₂]⁺ (Nitrophenyl fragment)C₁₁H₇N₂

Metabolite Identification: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is crucial for identifying metabolites in biological systems. A primary metabolic transformation for nitroaromatic compounds is the reduction of the nitro group to a hydroxylamino and subsequently to an amino group. Indeed, this compound serves as a synthetic precursor for 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole researchgate.net. LC-MS could be used to monitor this biotransformation by tracking the disappearance of the parent compound (m/z 289) and the appearance of metabolites such as 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole (m/z 305) and 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (m/z 259).

Spectroscopic Methods for Molecular Interaction Analysis (e.g., UV-Vis Absorption and Fluorescence Spectroscopy)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic properties of molecules and their interactions with other species, such as biomacromolecules.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* electronic transitions within the extensive conjugated system. The β-carboline scaffold itself has a distinct absorption profile, which would be modulated by the N-9 substituted 4-nitrophenyl group rsc.org. Titration experiments, where a potential binding partner (like DNA) is incrementally added, can reveal changes in the absorption spectrum (hypochromism or hyperchromism) and shifts in wavelength (bathochromic or hypsochromic), indicating a binding interaction.

Fluorescence Spectroscopy: Many β-carboline derivatives are known to be fluorescent beilstein-journals.orgnih.gov. The fluorescence properties of this compound would be influenced by the interplay between the electron-rich pyridoindole system and the electron-withdrawing nitrophenyl substituent. This "push-pull" arrangement can lead to intramolecular charge transfer (ICT) states, which often result in fluorescence that is highly sensitive to solvent polarity researchgate.net.

The interaction of this compound with biological targets can be effectively studied using fluorescence quenching experiments. For example, when a fluorescent molecule binds to a quencher (such as certain domains in proteins or DNA), its fluorescence intensity may decrease. Analysis of this quenching using models like the Stern-Volmer equation can provide quantitative information about the binding affinity and mechanism (static vs. dynamic quenching). Studies on similar pyridoindole structures have used this approach to confirm binding to calf thymus DNA (ctDNA) via a static quenching mechanism, suggesting the formation of a ground-state complex and a groove-binding mode researchgate.netnih.gov. These techniques are pivotal for understanding how the molecule interacts with its biological environment at a molecular level.

Q & A

Q. What are the established synthetic routes for 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, and how do reaction conditions influence yield?

  • Methodological Answer : Pd-catalyzed amidation and cyclization (e.g., using Pd(OAc)₂ with ligands like Xantphos) is a common approach for pyridoindole derivatives. Key factors include:
  • Base and solvent selection : Cs₂CO₃ in t-BuOH at 110°C yields higher efficiency (25%) compared to NaOH in THF at 70°C (12%) due to improved deprotonation and solubility .
  • Temperature control : Elevated temperatures (110–120°C) promote cyclization but may increase side reactions.
  • Substrate pre-functionalization : Introducing the 4-nitrophenyl group via Suzuki-Miyaura coupling before cyclization can enhance regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze aromatic proton shifts (δ 7.5–9.0 ppm) and nitrophenyl group coupling patterns. For example, the C-3 proton in pyridoindole derivatives appears as a singlet due to symmetry .
  • LC-MS : Monitor the [M+H]⁺ ion (e.g., m/z 351 for a related compound) and compare calculated vs. observed isotopic patterns to confirm purity .
  • CHN elemental analysis : Verify stoichiometry (e.g., C% 82.45 vs. calc. 82.26) to detect impurities .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Thermal stability : Avoid heating above 200°C, as decomposition releases toxic NOₓ gases .
  • PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound derivatives?

  • Methodological Answer :
  • Tautomerism analysis : Use variable-temperature NMR to detect keto-enol or prototropic shifts, which cause peak splitting .
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents may stabilize charge-separated intermediates .
  • Impurity profiling : Employ preparative HPLC to isolate byproducts and assign unexpected signals .

Q. What strategies optimize the regioselectivity of nitrophenyl group introduction in pyrido[3,4-b]indole derivatives?

  • Methodological Answer :
  • Directing groups : Install temporary substituents (e.g., methoxy) at the C-2 position to steer nitrophenyl attachment to C-9 via steric/electronic effects .
  • Catalyst tuning : Use PdCl₂(dppf) with electron-deficient ligands to favor cross-coupling at electron-rich positions .
  • Computational modeling : DFT calculations predict favorable transition states for nitro group placement .

Q. How do substituents on the pyridoindole core influence the compound's photophysical properties, and what experimental approaches quantify these effects?

  • Methodological Answer :
  • UV-Vis spectroscopy : Nitrophenyl groups induce a bathochromic shift (λₐᵦₛ ~350–400 nm) due to extended conjugation .
  • Fluorescence quenching : Measure quantum yields (Φ) in polar vs. nonpolar solvents; nitro groups typically reduce Φ via intramolecular charge transfer .
  • Electrochemical analysis : Cyclic voltammetry reveals redox potentials influenced by substituent electron-withdrawing/donating effects .

Data Contradiction Analysis

Q. Why do similar synthetic protocols for pyridoindoles yield divergent results in different laboratories?

  • Methodological Answer :
  • Trace metal contamination : Use ICP-MS to detect Pd residues from catalysts, which can inhibit subsequent reactions .
  • Oxygen sensitivity : Conduct reactions under strict anaerobic conditions (glovebox) to prevent oxidation of intermediates .
  • Reagent purity : Compare batches of Cs₂CO₃; hygroscopic bases may degrade over time, reducing efficacy .

Tables

Table 1 : Optimization of Pd-Catalyzed Cyclization Conditions (Adapted from )

BaseSolventTemp (°C)Yield (%)
Cs₂CO₃t-BuOH11025
NaOHTHF7012
K₃PO₄DMF10018

Table 2 : Key Spectral Data for Pyridoindole Derivatives (Adapted from )

Compound[M+H]⁺ (LC-MS)¹H NMR (δ, ppm)
3a3518.12 (s, 1H)
3h3677.89 (d, J=8 Hz)

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